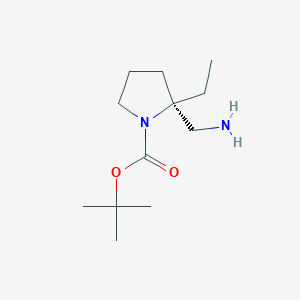

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

描述

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods: Industrial production methods for tert-butyl esters often employ continuous flow processes, which are more efficient and sustainable compared to traditional batch processes. These methods allow for better control over reaction conditions and higher yields .

化学反应分析

Types of Reactions: Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the outcome of these reactions .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide, dicyclohexylcarbodiimide (DCC), and various amines. Reaction conditions often involve mild temperatures and solvent-free environments to ensure high efficiency and yield .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

科学研究应用

Synthesis of Bioactive Molecules

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its functional groups allow for modifications that lead to the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of inhibitors for certain enzymes involved in metabolic pathways, showcasing its potential in drug discovery.

Protein Degradation Studies

Recent research has indicated that this compound can be employed in studies related to protein degradation. It acts as a building block for synthesizing compounds that can selectively degrade proteins involved in diseases such as cancer. The ability to modify the pyrrolidine structure allows researchers to tailor the compound for enhanced efficacy against specific targets.

Neuropharmacology Research

The compound has been investigated for its potential neuropharmacological effects. Studies have shown that derivatives of this compound exhibit activity at neurotransmitter receptors, suggesting applications in treating neurological disorders. This aspect is particularly promising for developing new treatments for conditions like depression and anxiety.

Chemical Biology Applications

In chemical biology, this compound has been used to probe biological systems due to its ability to interact with biomolecules selectively. Its structural features enable it to serve as a molecular probe, facilitating the study of protein-ligand interactions and cellular processes.

Case Study 1: Synthesis of Enzyme Inhibitors

A recent study demonstrated the use of this compound in synthesizing potent inhibitors of a specific enzyme linked to metabolic disorders. The research highlighted the compound's role as a versatile scaffold that allowed for the introduction of various functional groups, enhancing the inhibitors' potency and selectivity.

Case Study 2: Neuroprotective Agents

Another investigation focused on developing neuroprotective agents using this compound. Researchers synthesized several derivatives and tested their effects on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly protected neurons from damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Intermediate for bioactive molecule synthesis | Enzyme inhibitors |

| Protein Degradation | Building block for selective protein degraders | Compounds targeting cancer-related proteins |

| Neuropharmacology | Investigated for effects on neurotransmitter receptors | Neuroprotective agents |

| Chemical Biology | Probing biological systems | Molecular probes |

作用机制

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds: Similar compounds to tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. Examples include tert-butanesulfinamide and tert-butyl nitrite .

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of both a tert-butyl ester group and a pyrrolidine ring.

生物活性

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring and a tert-butyl ester group, contribute to its biological activity and potential applications in drug development.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₄N₂O₂

- CAS Number : 1630815-53-0

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues of proteins, while the tert-butyl group introduces steric hindrance, influencing binding affinity and specificity. This mechanism is crucial for understanding how the compound can modulate various biochemical pathways.

Biological Activity Overview

Research indicates that this compound can exhibit various biological activities, including:

- Enzyme Inhibition : It has been used to study enzyme mechanisms, particularly those involved in metabolic pathways.

- Protein-Ligand Interactions : The compound serves as a model to investigate how small molecules interact with proteins, providing insights into drug design.

1. Enzyme Mechanism Studies

A study highlighted the use of this compound in exploring enzyme mechanisms. The compound was shown to effectively inhibit specific enzymes involved in metabolic processes, suggesting its potential as a lead compound for developing enzyme inhibitors.

2. Antiproliferative Activity

In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, when tested against breast and colon cancer cells, it showed significant inhibition of cell growth, indicating its potential as an anticancer agent.

3. Binding Affinity Analysis

Molecular docking studies have revealed that this compound binds effectively to several protein targets associated with cell proliferation and survival pathways. The binding affinities were quantified using docking scores, which indicated strong interactions with proteins like EGFR and TGFBR1.

Data Tables

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving tert-butyl protection, alkylation, and deprotection. For example:

- Step 1 : Start with a pyrrolidine backbone modified with tert-butyl carbamate protection.

- Step 2 : Introduce aminomethyl and ethyl groups via nucleophilic substitution or reductive amination.

- Step 3 : Purify intermediates using column chromatography (e.g., ethanol/chloroform 1:10) and confirm stereochemistry via polarimetry ([α]25D values) .

- Critical reagents : NaH for deprotonation, methyl iodide for alkylation, and Pd/C for hydrogenation .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

Chiral resolution or asymmetric catalysis ensures stereochemical control. For instance:

- Use of chiral auxiliaries (e.g., tert-butyl carbamate) to lock the pyrrolidine ring conformation.

- Monitor optical rotation ([α]25D) and compare with literature values (e.g., [α]25D −55.0 for related analogs) .

- Confirm configuration via NOESY NMR to detect spatial proximity of substituents .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : 1H/13C NMR for proton/carbon assignments (e.g., δ 1.2–3.0 ppm for ethyl and pyrrolidine protons) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C21H36NO at 318.27914 vs. 318.28009) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize transition states in alkylation steps .

- Catalyst tuning : Optimize Pd/C loading (e.g., 5–10 wt%) for hydrogenation efficiency .

- Temperature control : Stir at 0°C during sensitive steps (e.g., Grignard additions) to minimize side reactions .

- Yield data : Reported yields range from 60% (crude) to 99% after purification .

Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?

- Case study : Discrepancies in 13C NMR shifts may arise from solvent polarity or tautomerism. Compare data across multiple solvents (e.g., CDCl3 vs. DMSO-d6) .

- Cross-validate : Use HRMS to confirm molecular formulas and X-ray crystallography for unambiguous structural assignments (e.g., Acta Crystallographica reports) .

Q. What strategies are employed to assess the compound’s biological activity in anticancer research?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC50 values) after reconstitution in HPLC-grade water and sterile filtration (0.45 μm) .

- Mechanistic studies : Investigate sphingosine-1-phosphate (S1P) receptor modulation, a target for constrained FTY720 analogs .

- Data interpretation : Correlate substituent effects (e.g., ethyl vs. octyl chains) with apoptotic activity using flow cytometry .

Q. How is the tert-butyl protecting group selectively removed without degrading the aminomethyl moiety?

- Acidolysis : Treat with HCl in dioxane (4 M, 0°C) to cleave the carbamate while preserving the amine .

- Monitoring : Track deprotection via TLC (Rf shift) or FT-IR loss of C=O stretch at ~1700 cm⁻¹ .

Q. Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

- Flash chromatography : Use ethanol/chloroform gradients (1:8 to 1:10) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals (>95%) .

- HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for final purity assessment .

Q. How can computational modeling aid in predicting the compound’s reactivity or bioactivity?

属性

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKIXJFPSFUIRP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。